molecular formula C10H12F2O2 B8157430 2-(2-(2,2-Difluoroethoxy)phenyl)ethanol

2-(2-(2,2-Difluoroethoxy)phenyl)ethanol

Cat. No.: B8157430
M. Wt: 202.20 g/mol
InChI Key: BMKGPABCNSJVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2,2-Difluoroethoxy)phenyl)ethanol is an organic compound with the molecular formula C10H12F2O2 It is a derivative of phenyl ethanol, where the phenyl group is substituted with a 2,2-difluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,2-Difluoroethoxy)phenyl)ethanol typically involves the reaction of 2,2-difluoroethanol with a phenyl ethyl derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at elevated temperatures, often around 140°C, and the product is purified through distillation under reduced pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,2-Difluoroethoxy)phenyl)ethanol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

2-(2-(2,2-Difluoroethoxy)phenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(2,2-Difluoroethoxy)phenyl)ethanol involves its interaction with specific molecular targets. The presence of the difluoroethoxy group can enhance its reactivity and binding affinity to certain enzymes or receptors. This can lead to various biological effects, such as inhibition of microbial growth or modulation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluoroethoxy)ethanol: Similar in structure but lacks the phenyl group.

    Phenoxyethanol: Contains a phenyl group but lacks the difluoroethoxy substitution.

Uniqueness

2-(2-(2,2-Difluoroethoxy)phenyl)ethanol is unique due to the presence of both the phenyl and difluoroethoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[2-(2,2-difluoroethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c11-10(12)7-14-9-4-2-1-3-8(9)5-6-13/h1-4,10,13H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKGPABCNSJVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.